molecular formula C17H26N2O3S B5467563 N-benzyl-1-butylsulfonylpiperidine-3-carboxamide

N-benzyl-1-butylsulfonylpiperidine-3-carboxamide

Cat. No.: B5467563
M. Wt: 338.5 g/mol
InChI Key: NOOGYCGAUYCIPI-UHFFFAOYSA-N
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Description

N-benzyl-1-butylsulfonylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group, a butylsulfonyl group, and a carboxamide group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-butylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine ring with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Sulfonylation: The butylsulfonyl group can be introduced by reacting the intermediate with butanesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-butylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-1-butylsulfonylpiperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-1-butylsulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-butylsulfonylpiperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-benzyl-1-butylsulfonylpiperidine-3-amine: Similar structure but with an amine group instead of a carboxamide group.

    N-benzyl-1-butylsulfonylpiperidine-3-alcohol: Similar structure but with an alcohol group instead of a carboxamide group.

Uniqueness

N-benzyl-1-butylsulfonylpiperidine-3-carboxamide is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

N-benzyl-1-butylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-2-3-12-23(21,22)19-11-7-10-16(14-19)17(20)18-13-15-8-5-4-6-9-15/h4-6,8-9,16H,2-3,7,10-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOGYCGAUYCIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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